molecular formula C20H16N2O4 B6395555 3-(4-Cbz-Aminopheny)isonicotinic acid, 95% CAS No. 1261925-11-4

3-(4-Cbz-Aminopheny)isonicotinic acid, 95%

Cat. No. B6395555
CAS RN: 1261925-11-4
M. Wt: 348.4 g/mol
InChI Key: RRWMHILKBPHQHB-UHFFFAOYSA-N
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Description

3-(4-Cbz-Aminopheny)isonicotinic acid, also known as 4-Cbz-Aminopheny-isonicotinic acid (4-Cbz-APA), is an organic compound with the molecular formula C11H13N3O2. It is an important intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. 4-Cbz-APA is widely used in the pharmaceutical industry due to its unique properties, such as its ability to form strong hydrogen bonds with other molecules and its low toxicity. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Cbz-APA.

Scientific Research Applications

4-Cbz-APA is widely used in the pharmaceutical industry as an intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. For example, 4-Cbz-APA is used in the synthesis of several antifungal agents, such as ketoconazole and itraconazole. It is also used in the synthesis of several anti-inflammatory drugs, such as indomethacin and ibuprofen. In addition, 4-Cbz-APA is used in the synthesis of several anti-cancer agents, such as paclitaxel.

Mechanism of Action

4-Cbz-APA is an important intermediate in the synthesis of numerous compounds, including pharmaceutically active compounds. Its mechanism of action is not well understood, however, it is thought to be due to its ability to form strong hydrogen bonds with other molecules. This allows it to interact with molecules in the body, such as proteins and enzymes, and modulate their activity.
Biochemical and Physiological Effects
4-Cbz-APA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This can lead to a decrease in the metabolism of certain drugs, thus increasing their bioavailability. In addition, 4-Cbz-APA has been shown to have anti-inflammatory, anti-microbial, and anti-cancer activity.

Advantages and Limitations for Lab Experiments

4-Cbz-APA has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it a safe compound to use in experiments. In addition, 4-Cbz-APA has a relatively low cost, which makes it an attractive option for laboratory experiments. However, one of the main limitations of 4-Cbz-APA is its instability, which can lead to degradation of the compound over time.

Future Directions

The future directions for 4-Cbz-APA are numerous. One potential direction is to further explore its biochemical and physiological effects in order to develop new treatments for a variety of diseases. Additionally, further research could be done to improve the synthesis method of 4-Cbz-APA in order to make it more efficient and cost-effective. Finally, further research could be done to explore the potential applications of 4-Cbz-APA in the pharmaceutical industry.

Synthesis Methods

4-Cbz-APA is synthesized by a two-step process. In the first step, 4-chlorobenzaldehyde is treated with ammonia in the presence of a base, such as potassium carbonate. This reaction yields 4-chlorobenzyl amine, which is then reacted with isonicotinic acid in the presence of a base, such as sodium carbonate, to yield 4-Cbz-APA.

properties

IUPAC Name

3-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(24)17-10-11-21-12-18(17)15-6-8-16(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWMHILKBPHQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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